molecular formula C24H25N3O7S B2794062 diethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 921092-89-9

diethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No. B2794062
CAS RN: 921092-89-9
M. Wt: 499.54
InChI Key: DKPMQZXBXNMMQM-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrrolidine-2,5-dione . It is part of a series of original hybrid pyrrolidine-2,5-dione derivatives that have shown potent anticonvulsant properties . The molecule consists of two approximately planar moieties .


Synthesis Analysis

The synthesis of similar compounds involves an optimized coupling reaction . For instance, reactions of alkyl 4-aminobenzoates with maleic anhydride give the corresponding alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates, which are then converted into 4-(3-dialkylamino-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrol-1-yl)benzoates by treatment with secondary amines .


Molecular Structure Analysis

The molecular structure of similar compounds consists of two approximately planar moieties . The dihedral angle between these fragments is 63.70 (5)° .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include coupling reactions and reactions with secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450 .

Scientific Research Applications

The compound , diethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was first reported in the literature in 1899 . Surprisingly, there have been no further references to it since then, and the only experimental data available pertains to its melting point.

Synthesis and Structure

The compound was synthesized by reacting the dibromo analogue with an excess of potassium iodide in boiling ethanol. Its UV spectrum showed strong absorptions in the range of 200–354 nm, and its IR spectrum exhibited a prominent C=O absorption at 1686 cm⁻¹. Notably, the NMR spectra confirmed the presence of OH (at 9.55 ppm) and a remarkably shielded C–I signal (at 88.6 ppm) due to the heavy atom shielding effect of iodine . The X-ray structure revealed steric congestion around the central six-membered ring, resulting in the ester groups being nearly orthogonal to the plane of the benzene ring .

Potential Applications

Now, let’s explore some unique applications for this compound:

Mechanism of Action

The mechanism of action of similar compounds involves inhibition of calcium currents mediated by Cav 1.2 (L-type) channels .

Safety and Hazards

The safety profile of similar compounds is favorable . They have shown negligible hepatotoxicity .

Future Directions

The promising in vivo activity profile and drug-like properties of similar compounds make them interesting candidates for further preclinical development . They could serve as viable lead compounds for the treatment of bacterial and parasitic infections .

properties

IUPAC Name

diethyl 2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O7S/c1-3-33-23(31)20-16-10-11-26(24(32)34-4-2)13-17(16)35-22(20)25-21(30)14-6-5-7-15(12-14)27-18(28)8-9-19(27)29/h5-7,12H,3-4,8-11,13H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPMQZXBXNMMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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